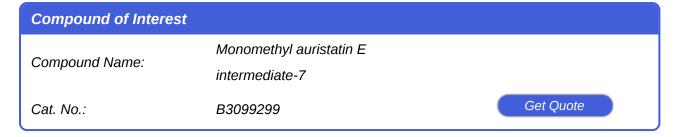


An In-depth Technical Guide to MMAE Intermediate-7: Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Monomethyl Auristatin E (MMAE) intermediate-7, a key building block in the chemical synthesis of the potent anti-mitotic agent MMAE. Given the critical role of MMAE as a cytotoxic payload in numerous antibody-drug conjugates (ADCs), a thorough understanding of its synthetic precursors is paramount for researchers and professionals in the field of drug development. This document outlines the known physical and chemical properties of MMAE intermediate-7, alongside a representative experimental protocol for its application in the broader synthesis of MMAE.

Introduction to MMAE and its Synthesis

Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10. [1] Its high cytotoxicity, which is significantly more potent than traditional chemotherapeutic agents like doxorubicin, makes it an effective component for targeted cancer therapy when conjugated to monoclonal antibodies. The synthesis of MMAE is a complex, multi-step process that can be approached through either linear or convergent strategies.[2] In convergent synthesis, different fragments of the molecule are prepared separately before being coupled together in the final stages. MMAE intermediate-7 is one such fragment utilized in these synthetic pathways.



Physicochemical Properties of MMAE Intermediate-

MMAE intermediate-7, identified by the CAS number 135383-55-0, is chemically known as (3R,4S,5S)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate. While extensive experimental data on its physical properties are not widely published, the following information has been compiled from chemical supplier databases.

Property	Value	Source
CAS Number	135383-55-0	[3]
Molecular Formula	C20H31NO5	[3]
Molecular Weight	365.46 g/mol	[3]
Appearance	White to off-white solid	[2]
Storage Conditions	4°C, stored under nitrogen	[3]

For comparative purposes, the properties of the final MMAE product are provided below.

Property	Value	Source
CAS Number	474645-27-7	[4][5][6]
Molecular Formula	Сз9Н67N5О7	[4][5][6]
Molecular Weight	717.98 g/mol	[4][7]
Appearance	White to off-white film or powder	[4]
Solubility	Soluble in DMSO	[5][6][7]
Storage Conditions	-20°C	[4]

Role in MMAE Synthesis: A Convergent Approach



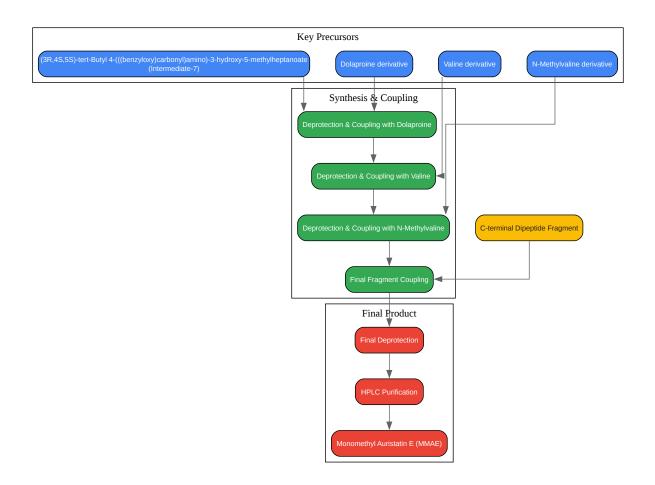
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MMAE intermediate-7 serves as a precursor to the dolaisoleucine (Dil) residue within the pentapeptide structure of MMAE. The synthesis generally involves the protection of various functional groups, sequential peptide couplings, and subsequent deprotection steps to yield the final, highly pure product.

Below is a diagram illustrating a simplified, representative workflow for a convergent synthesis of MMAE, highlighting the position of intermediate-7.





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A simplified convergent synthesis workflow for MMAE.



Experimental Protocols

The following is a representative, generalized protocol for a peptide coupling reaction involving an intermediate derived from MMAE intermediate-7. Specific reagents, solvents, and reaction conditions may vary and should be optimized based on detailed literature procedures.

Objective: To couple the carboxylic acid of a growing peptide chain with the amine of the next amino acid derivative in the sequence.

Materials:

- Peptide fragment with a free carboxylic acid (derived from Intermediate-7)
- Amino acid ester derivative (e.g., Dolaproine methyl ester)
- Peptide coupling reagent (e.g., HATU, HOBt/EDC)
- Non-nucleophilic base (e.g., Diisopropylethylamine DIPEA)
- Anhydrous aprotic solvent (e.g., Dimethylformamide DMF)
- Standard laboratory glassware and magnetic stirrer
- Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

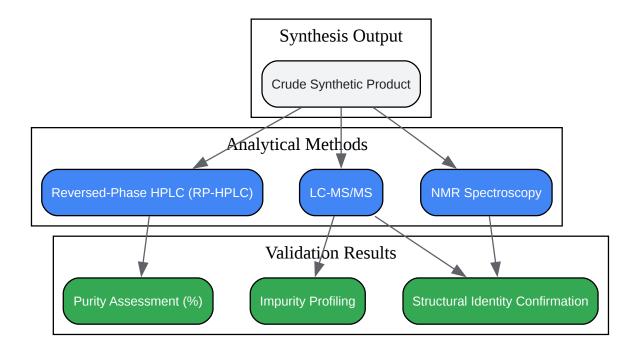
- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing peptide fragment (1.0 equivalent) in anhydrous DMF.
- Activation: To the stirred solution, add the coupling reagent (e.g., HATU, 1.1 equivalents) and the non-nucleophilic base (DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Coupling: Add the amino acid ester derivative (1.2 equivalents) to the reaction mixture.



- Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the
 progress of the reaction by TLC or LC-MS until the starting material is consumed. This may
 take several hours.
- Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the
 product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer
 sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution),
 and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude peptide by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure, coupled product.

Purity Validation and Characterization

The purity of synthetic intermediates and the final MMAE product is critical for its intended use in ADCs. A combination of analytical techniques is essential for comprehensive characterization.





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Workflow for the analytical validation of MMAE and its intermediates.

High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of the final product and detecting any process-related impurities.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for the identification and quantification of the target molecule and its impurities based on their mass-to-charge ratio.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unequivocal confirmation of the chemical structure of the synthesized intermediates and the final MMAE product.[9]

By understanding the properties and synthetic utility of key intermediates like MMAE intermediate-7, researchers can better navigate the complex landscape of ADC development and ensure the quality and consistency of these powerful therapeutic agents.

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